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Introduction
Avermectins are a class of potent anthelmintic and insecticidal macrocyclic lactones produced

by the soil bacterium Streptomyces avermitilis. Among the eight structurally related avermectin

compounds naturally produced, avermectin B1a and B1b, collectively known as abamectin,

are of significant commercial interest due to their broad-spectrum activity. This technical guide

provides an in-depth exploration of the avermectin B1 biosynthesis pathway and the intricate

genetic architecture of the biosynthetic gene cluster. It is intended to serve as a comprehensive

resource for researchers and professionals involved in natural product discovery, metabolic

engineering, and drug development.

Avermectin B1 Biosynthetic Pathway
The biosynthesis of avermectin B1 is a complex process that can be divided into three main

stages:

Polyketide Chain Assembly: The backbone of the avermectin molecule is a 16-membered

macrocyclic lactone, which is synthesized by a type I polyketide synthase (PKS) complex.[1]

This process begins with a starter unit, either isobutyryl-CoA or 2-methylbutyryl-CoA, which

gives rise to the avermectin B and A series, respectively.[1] The polyketide chain is then

extended through the sequential addition of seven acetate and five propionate units.[1]
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Post-PKS Modifications: Following the synthesis of the polyketide chain and its cyclization,

the aglycone intermediate undergoes a series of modifications. These include a critical

cyclization reaction to form a furan ring, a reduction of a keto group to a hydroxyl group, and

a methylation step.[1][2]

Glycosylation: The final step in avermectin biosynthesis is the attachment of a disaccharide

of L-oleandrose to the C13 position of the aglycone.[2][3] This glycosylation is crucial for the

biological activity of the avermectins.

The Avermectin Biosynthetic Gene Cluster
The genes encoding the enzymes responsible for avermectin biosynthesis are clustered

together in an 82 kb region of the Streptomyces avermitilis chromosome.[4][5] This biosynthetic

gene cluster (BGC), often referred to as the ave cluster, contains 18 open reading frames

(ORFs).[4] The organization of the ave cluster is a key area of study for understanding and

manipulating avermectin production.

The core of the cluster is comprised of four large genes, aveA1, aveA2, aveA3, and aveA4,

which encode the multifunctional PKS enzymes.[4][6] These enzymes are organized into 12

modules, with each module responsible for one round of polyketide chain elongation.[6] Other

genes within the cluster, such as aveE and aveF, encode the enzymes for post-PKS

modifications, while the aveB genes are involved in the synthesis and attachment of the

oleandrose sugar moieties.[1][2] The regulation of the entire cluster is controlled by the aveR

gene, which acts as a pathway-specific positive regulator.[7]

Quantitative Data on Avermectin B1 Production
Significant efforts have been made to improve the production of avermectin B1 through strain

improvement and metabolic engineering. The following tables summarize quantitative data

from various studies, highlighting the impact of different strategies on avermectin B1a titers.
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Strain
Genetic
Modification/C
ondition

Avermectin
B1a Titer
(mg/L)

Fold Increase Reference

S. avermitilis 14-

12A
Original Medium 3528 - [8]

S. avermitilis 14-

12A

Optimized

Medium
5128 1.45 [8]

S. avermitilis

A229
Wild Type 6447 - [6]

S. avermitilis

A229

aveC8m

overexpression
8120 1.26 [6]

S. avermitilis

A229

fadD-fadAB

overexpression
8537 1.32 [6]

S. avermitilis

A229

bicA-ecaA co-

expression
8083 1.25 [6]

S. avermitilis

A229

Combined

engineering
9613 1.49 [6]

S. avermitilis

41445
Wild Type 17 - [9]

S. avermitilis

41445

UV mutant

UV45(3)
254.14 14.95 [9]

S. avermitilis

41445
EMS mutant 202.63 11.92 [9]

S. avermitilis 3-

115

Heterologous

expression of

ivermectin

cluster

1250 - [10]

Experimental Protocols
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This section provides detailed methodologies for key experiments commonly used in

avermectin research.

Fermentation Protocol for Avermectin Production in
Streptomyces avermitilis
Objective: To cultivate S. avermitilis for the production of avermectins.

Materials:

S. avermitilis strain

Seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt

extract, 2.0 g/L CaCO₃)[4]

Fermentation medium (e.g., SM2 medium: 50.0 g/L soluble corn starch, 2.0 g/L yeast extract,

0.1 g/L KCl, 0.8 g/L CaCO₃, 0.1 g/L MgSO₄·7H₂O)[4]

Shaker incubator

Procedure:

Inoculate a single colony of S. avermitilis into 50 mL of seed medium in a 250 mL flask.

Incubate at 28°C with shaking at 150 rpm until a brownish liquid culture is obtained.[4]

Inoculate the fermentation medium with the seed culture at a 10% (v/v) ratio.

Incubate the fermentation culture at 31°C with shaking at 150 rpm for 10 days.[4]

Harvest the culture broth for avermectin extraction and analysis.

HPLC Analysis of Avermectin B1
Objective: To quantify the concentration of avermectin B1 in fermentation broth.

Materials:

Avermectin B1a standard
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Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

Sample Preparation:

Centrifuge the fermentation broth to separate the mycelium and supernatant.

Extract the mycelium with acetone or methanol.

Combine the supernatant and the solvent extract.

Filter the combined extract through a 0.22 µm filter.

HPLC Conditions:

Mobile Phase: Acetonitrile:Methanol:Water (53:35:12, v/v/v)[11]

Flow Rate: 1.2 mL/min[11]

Column Temperature: 25°C[11]

Detection Wavelength: 250 nm[11]

Injection Volume: 20 µL[11]

Quantification:

Prepare a standard curve using known concentrations of avermectin B1a standard.

Inject the prepared sample into the HPLC system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.scielo.br/j/bjps/a/YgFQfNZJN7kkzT8XRPGnyTf/?format=pdf&lang=en
https://www.scielo.br/j/bjps/a/YgFQfNZJN7kkzT8XRPGnyTf/?format=pdf&lang=en
https://www.scielo.br/j/bjps/a/YgFQfNZJN7kkzT8XRPGnyTf/?format=pdf&lang=en
https://www.scielo.br/j/bjps/a/YgFQfNZJN7kkzT8XRPGnyTf/?format=pdf&lang=en
https://www.scielo.br/j/bjps/a/YgFQfNZJN7kkzT8XRPGnyTf/?format=pdf&lang=en
https://www.benchchem.com/product/b2971832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compare the peak area of the sample with the standard curve to determine the

concentration of avermectin B1a.

Gene Knockout in Streptomyces avermitilis via
Homologous Recombination
Objective: To create a targeted gene deletion in S. avermitilis.

Materials:

S. avermitilis wild-type strain

E. coli strain for plasmid construction

Temperature-sensitive shuttle vector (e.g., pKC1139)

Restriction enzymes, T4 DNA ligase

PCR primers for amplifying flanking regions of the target gene

Appropriate antibiotics for selection

Procedure:

Construct the Knockout Plasmid:

Amplify the upstream and downstream flanking regions (each ~1.5-2.0 kb) of the target

gene from S. avermitilis genomic DNA via PCR.

Clone the two flanking regions into the shuttle vector, replacing the target gene with a

selectable marker if necessary.

Conjugation:

Introduce the knockout plasmid into a suitable E. coli donor strain (e.g.,

ET12567/pUZ8002).
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Perform intergeneric conjugation between the E. coli donor and S. avermitilis recipient

strains on a suitable agar medium (e.g., MS agar).

Selection of Single-Crossover Mutants:

Overlay the conjugation plates with an appropriate antibiotic to select for S. avermitilis

exconjugants that have integrated the plasmid into their chromosome via a single

homologous recombination event.

Incubate at a non-permissive temperature for plasmid replication (e.g., 37°C) to ensure

integration.

Selection of Double-Crossover Mutants:

Culture the single-crossover mutants in non-selective liquid medium to allow for a second

homologous recombination event, which will excise the plasmid backbone and the target

gene.

Plate the culture onto a suitable agar medium and screen for colonies that have lost the

plasmid-conferred antibiotic resistance but have the desired gene deletion.

Verification:

Confirm the gene deletion in the putative double-crossover mutants by PCR analysis and,

if necessary, by Southern blotting.

Heterologous Expression of the Avermectin Gene
Cluster
Objective: To express the avermectin biosynthetic gene cluster in a heterologous host.

Materials:

S. avermitilis genomic DNA

Bacterial Artificial Chromosome (BAC) vector

E. coli host for BAC library construction
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Heterologous host strain (e.g., Streptomyces lividans)

Appropriate antibiotics for selection

Procedure:

BAC Library Construction:

Isolate high-molecular-weight genomic DNA from S. avermitilis.

Partially digest the genomic DNA with a suitable restriction enzyme and ligate the

fragments into a BAC vector.

Transform the ligation mixture into an E. coli host to generate a BAC library.

Screening for the Avermectin Gene Cluster:

Screen the BAC library by PCR using primers specific for genes within the ave cluster to

identify clones containing the entire cluster.

Transfer to the Heterologous Host:

Introduce the BAC clone containing the ave cluster into the heterologous host strain (e.g.,

S. lividans) via conjugation or protoplast transformation.

Expression and Analysis:

Culture the recombinant heterologous host under appropriate fermentation conditions.

Extract and analyze the culture broth for the production of avermectins using HPLC.

Visualizations
The following diagrams illustrate the avermectin B1 biosynthesis pathway and the

organization of the ave gene cluster.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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